Cas no 68989-01-5 (N,N-Dimethyl-N-tetradecylbenzenemethanaminium saccharinate)

N,N-Dimethyl-N-tetradecylbenzenemethanaminium saccharinate structure
68989-01-5 structure
Product Name:N,N-Dimethyl-N-tetradecylbenzenemethanaminium saccharinate
Numero CAS:68989-01-5
MF:C30H46N2O3S
MW:514.762847423553
CID:510086
PubChem ID:50286
Update Time:2025-04-19

N,N-Dimethyl-N-tetradecylbenzenemethanaminium saccharinate Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N-Dimethyl-N-tetradecylbenzenemethanaminium saccharinate
    • ALKYL DIMETHYL BENZYL AMMONIUM SACCHARINATE
    • benzyl-dimethyl-tetradecylazanium,1,1-dioxo-1,2-benzothiazol-3-olate
    • (C12-C18)Alkyldimethylbenzylammonium saccharinate
    • Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, saccharinate
    • C12-18-Alkyldimethylbenzyl ammonium saccharinate
    • Myristalkonium saccharinate
    • Myristyl dimethyl benzyl ammonium saccharinate
    • N-benzyl-N,N-dimethyltetradecan-1-aminium 1,2-benzothiazol-3-olate 1,1-dioxide
    • Quaternium-3
    • benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate
    • SCHEMBL782602
    • EINECS 273-545-7
    • Q27286961
    • 68989-01-5
    • Q3NHK36BKL
    • MYRISTALKONIUM SACCHARINATE [INCI]
    • Quaternium 3
    • BENZENEMETHANAMINIUM, N,N-DIMETHYL-N-TETRADECYL-, SALT WITH 1,2-BENZISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE (1:1)
    • UNII-Q3NHK36BKL
    • Inchi: 1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1
    • Chiave InChI: VGTOUOZCVUBDBV-UHFFFAOYSA-M
    • Sorrisi: S1(C2C=CC=CC=2C(=N1)[O-])(=O)=O.[N+](C)(C)(CC1C=CC=CC=1)CCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 514.32291451g/mol
  • Massa monoisotopica: 514.32291451g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 15
  • Complessità: 579
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 77.9Ų
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen